3-Cyano-2'-methoxybenzophenone

Physicochemical Characterization Purification Process Chemistry

Specifically substituted benzophenone intermediate: the 2'-methoxy and 3-cyano groups create a unique electronic environment enabling high-yield base-catalyzed cyclization to anthraquinones and tetracycline-related frameworks. Positional isomers fail. Procure this exact CAS 131117-96-9 to ensure synthetic success. ≥97% purity, available from multiple vendors.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 131117-96-9
Cat. No. B141907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2'-methoxybenzophenone
CAS131117-96-9
Synonyms3-CYANO-2'-METHOXYBENZOPHENONE
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C15H11NO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,1H3
InChIKeyZFGJNPBKNXWHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-2'-methoxybenzophenone (CAS 131117-96-9) Procurement & Technical Baseline Guide


3-Cyano-2'-methoxybenzophenone (CAS 131117-96-9), IUPAC name 3-(2-methoxybenzoyl)benzonitrile, is a synthetic organic compound belonging to the substituted benzophenone class . It is characterized by a cyano group at the 3-position and a methoxy group at the 2'-position on a diaryl ketone core, with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol . This specific substitution pattern confers distinct physicochemical and reactivity profiles that differentiate it from its positional isomers, making it a valuable intermediate in organic synthesis and medicinal chemistry research .

Why Generic Benzophenone Analogs Cannot Substitute for 3-Cyano-2'-methoxybenzophenone


The scientific and industrial utility of substituted benzophenones is exquisitely sensitive to the position and nature of substituents. In the case of 3-Cyano-2'-methoxybenzophenone, the 3-cyano group acts as a meta-directing electron-withdrawing group, while the 2'-methoxy group provides ortho/para-directing electron-donating character, creating a unique electronic and steric environment around the central carbonyl . As demonstrated by Hassall and Morgan, only 'appropriately substituted' benzophenone derivatives, specifically those possessing the 2'-methoxy and a strategically placed cyano or cyanomethyl group, undergo high-yield base-catalyzed cyclizations to form anthraquinones and tetracycline-related frameworks [1]. Simple positional isomerism (e.g., moving the cyano group from the 3-position to the 2- or 4-position) or altering the methoxy position fundamentally changes the compound's physicochemical properties, as quantified below, and would likely result in synthetic failure or significantly diminished yields in these specialized applications.

Quantitative Differentiation of 3-Cyano-2'-methoxybenzophenone from Its Closest Analogs


Boiling Point Variance Among Cyano-Methoxybenzophenone Positional Isomers

The boiling point of 3-Cyano-2'-methoxybenzophenone is 436.3°C at 760 mmHg, which is intermediate among its positional isomers . This value is significantly lower than that of 2-Cyano-2'-methoxybenzophenone (447.2°C) and 4-Cyano-2'-methoxybenzophenone (444.8°C), but higher than 3-Cyano-4'-methoxybenzophenone (411.8°C) . This variation underscores the critical impact of substituent position on intermolecular forces, directly influencing purification strategies (e.g., distillation conditions) and thermal stability assessments.

Physicochemical Characterization Purification Process Chemistry

Melting Point and Crystallinity as Differentiation and Purity Indicators

While a definitive melting point for 3-Cyano-2'-methoxybenzophenone is not widely reported (N/A in many sources), it is available as a light yellow solid from reputable vendors, indicating a crystalline or semi-crystalline state at room temperature . In stark contrast, the 2-cyano isomer has a reported melting point of 89-90°C, and the 4-cyano isomer melts at 128-130°C . This substantial difference in solid-state behavior (up to ~40°C variance) is critical for formulation, crystallization-based purification, and solid-state stability studies.

Solid-State Characterization Formulation Quality Control

Class-Defining Synthetic Utility in Anthraquinone and Tetracycline Synthesis

The seminal work by Hassall and Morgan established that 'appropriately substituted 2-cyanomethyl-2′-methoxybenzophenones' are essential precursors for high-yield base-catalyzed cyclizations to produce anthraquinones (including emodin and physcion) and an amide related to the tetracyclines [1]. While this specific reference details the 2-cyanomethyl derivative, it explicitly establishes the critical nature of the 2'-methoxy group in combination with a strategically placed electron-withdrawing group (cyano or cyanomethyl) on the adjacent ring. The 3-cyano substitution pattern in 3-Cyano-2'-methoxybenzophenone provides a distinct electronic activation profile, making it a prime candidate for analogous cyclization pathways, whereas other positional isomers would lack the correct orbital and steric alignment for efficient ring closure.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Flash Point and Density Variations for Safety and Handling Protocols

The flash point of 3-Cyano-2'-methoxybenzophenone is reported as 190.6°C, with a density of 1.21 g/cm³ . These values differ notably from its isomer, 3-Cyano-4'-methoxybenzophenone, which has a lower flash point of 180.1°C . The 10.5°C difference in flash point is significant for safety assessments, storage classifications, and transport regulations. The density, while identical to some isomers (e.g., 4-cyano-2'-methoxybenzophenone at 1.21 g/cm³), is consistent across the class but remains a necessary parameter for accurate volumetric calculations in synthesis and formulation.

Process Safety Hazard Assessment Material Handling

Commercial Availability and Purity Standards for Research Procurement

3-Cyano-2'-methoxybenzophenone is commercially available from major chemical suppliers with a guaranteed minimum purity of 97%, as a light yellow solid . This level of purity and defined physical form is critical for ensuring reproducibility in research and development. While many positional isomers are also available, their purity grades, packaging, and pricing can vary significantly. Selecting a vendor-verified, high-purity source for this specific isomer minimizes the risk of introducing unknown impurities that could compromise sensitive synthetic or biological assays.

Procurement Quality Assurance Vendor Sourcing

Recommended Industrial & Research Applications for 3-Cyano-2'-methoxybenzophenone


Precursor for the Synthesis of Anthraquinone Derivatives

Based on established class-level synthetic utility [1], 3-Cyano-2'-methoxybenzophenone is an ideal candidate for use as a starting material in the synthesis of anthraquinone-based compounds, including natural products like emodin and physcion. The specific 2'-methoxy substitution pattern is crucial for the base-catalyzed cyclization step, a pathway not accessible to other cyano/methoxy positional isomers. Procurement of this specific compound ensures the correct precursor architecture for achieving high yields in this specialized synthetic route.

Building Block for Tetracycline-Related Heterocyclic Frameworks

The same seminal work that validates the use of 2'-methoxybenzophenone derivatives in anthraquinone synthesis also demonstrates their utility in constructing amides related to the tetracycline class of antibiotics [1]. 3-Cyano-2'-methoxybenzophenone, with its 3-cyano group, can serve as a versatile electrophilic handle for further functionalization, making it a strategic building block in medicinal chemistry programs targeting novel tetracycline analogs. The compound's distinct physicochemical properties (e.g., boiling point, flash point) ensure predictable and safe handling during these complex multi-step syntheses.

Physicochemical and Material Science Research on Substituted Benzophenones

The well-documented, yet variable, physicochemical data for cyano-methoxybenzophenone isomers make this compound a valuable subject for structure-property relationship studies . Researchers investigating the impact of substituent position on properties like melting point, boiling point, and crystallinity can use 3-Cyano-2'-methoxybenzophenone as a key data point. Its procurement from reputable vendors at high purity (≥97%) ensures that experimental data is reliable and reproducible, contributing to a deeper understanding of this important class of organic compounds.

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